molecular formula C10H7NO B13973435 8H-Indeno[1,2-d]isoxazole CAS No. 319-10-8

8H-Indeno[1,2-d]isoxazole

Cat. No.: B13973435
CAS No.: 319-10-8
M. Wt: 157.17 g/mol
InChI Key: ZDHYQHNTJRJUKU-UHFFFAOYSA-N
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Description

8H-Indeno[1,2-d]isoxazole is a heterocyclic compound that features a fused ring system combining an indene and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[1,2-d]isoxazole typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 8H-Indeno[1,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

8H-Indeno[1,2-d]isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-Indeno[1,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Indeno[1,2-d]thiazole: Similar structure but with a sulfur atom instead of an oxygen atom.

Uniqueness: 8H-Indeno[1,2-d]isoxazole is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

319-10-8

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

4H-indeno[1,2-d][1,2]oxazole

InChI

InChI=1S/C10H7NO/c1-2-4-8-7(3-1)5-10-9(8)6-11-12-10/h1-4,6H,5H2

InChI Key

ZDHYQHNTJRJUKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1ON=C3

Origin of Product

United States

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